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7-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B2398607
CAS No.: 948007-69-0
M. Wt: 237.69
InChI Key: TWCCPNKMEBWDPV-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Drug Discovery and Development

The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. wisdomlib.orgresearchgate.net Its derivatives are recognized as crucial intermediates for creating new biologically active materials. nih.gov The widespread interest in this scaffold stems from its presence in both natural and synthetic compounds that exhibit a broad spectrum of biological effects, with many derivatives being investigated as potential lead compounds in the early phases of drug discovery. nih.gov A number of commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic importance. nih.govresearchgate.net

The benzoxazole nucleus is a versatile pharmacophore that has been associated with a remarkably diverse array of pharmacological activities. nih.govnih.gov Extensive research has demonstrated that chemical modifications to the benzoxazole ring system can lead to compounds with significant therapeutic potential against numerous diseases. researchgate.netresearchgate.net This broad biological profile makes benzoxazole derivatives attractive candidates for the development of novel drugs. ajphs.com The varied activities are a result of the scaffold's ability to interact with various biomolecules within living systems. chemistryjournal.net

Below is a table summarizing the wide range of biological activities reported for benzoxazole derivatives.

Pharmacological ActivityDescriptionReferences
Anticancer Compounds show cytotoxic effects against various human cancer cell lines, potentially through mechanisms like topoisomerase inhibition. nih.govajphs.comrsc.orgmdpi.com
Antimicrobial Includes antibacterial and antifungal properties against a spectrum of pathogens, sometimes exceeding the activity of standard drugs. wisdomlib.orgnih.govnih.gov
Anti-inflammatory Derivatives have been developed as potent anti-inflammatory agents, including marketed NSAIDs. nih.govtandfonline.comnih.gov
Antiviral Activity has been noted against viruses such as HIV. wisdomlib.orgtandfonline.com
Anticonvulsant Certain derivatives have shown potential in controlling seizures. nih.govtandfonline.com
Analgesic Some compounds exhibit pain-relieving properties. nih.govchemistryjournal.net
Antihistamine Benzoxazole-containing compounds have been investigated for their antihistaminic effects. nih.gov
Antimycobacterial Activity against mycobacteria, the causative agents of tuberculosis, has been reported. nih.govnih.gov

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological activity or pharmacokinetic parameters. preprints.orgmdpi.com The benzoxazole nucleus is considered a bioisostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine. researchgate.netchemistryjournal.net This structural similarity allows benzoxazole derivatives to interact with biological macromolecules, which is a key reason for their diverse biological activities. chemistryjournal.net This principle makes the benzoxazole scaffold a valuable building block in the design of new bioactive molecules. nih.gov

Importance of the Piperazine (B1678402) Moiety as a Pharmacophore in Medicinal Chemistry

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. researchgate.net It is the third most common nitrogen-containing heterocycle found in drug discovery and is a key component of numerous blockbuster drugs. bohrium.com The inclusion of a piperazine moiety in a drug candidate can be crucial for balancing its pharmacokinetic profile. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. bohrium.comscilit.com

The piperazine ring is a versatile scaffold that can be easily modified to achieve desired pharmacological effects. bohrium.com Its derivatives are associated with a wide spectrum of biological activities, particularly those targeting the central nervous system. researchgate.net

The table below outlines several key pharmacological activities associated with piperazine-containing compounds.

Pharmacological ActivityDescriptionReferences
Antipsychotic Many antipsychotic drugs incorporate the piperazine scaffold to interact with neurotransmitter receptors. researchgate.netwisdomlib.org
Antidepressant The piperazine moiety is found in various antidepressant medications. researchgate.netwisdomlib.org
Anxiolytic Derivatives have been shown to have anxiety-reducing effects. researchgate.net
Antihistamine A significant class of antihistamines is based on the piperazine structure. researchgate.netwisdomlib.org
Anticancer Piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net
Antimicrobial Compounds show activity against various bacterial and fungal pathogens. wisdomlib.orgresearchgate.net
Anti-inflammatory The scaffold is present in compounds with demonstrated anti-inflammatory potential. researchgate.netwisdomlib.org
Antiviral Activity against viruses, including HIV, has been reported for piperazine-containing drugs. researchgate.netwisdomlib.org

Rationale for Academic Investigation of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole

The academic interest in a specific molecule like this compound arises from a rational drug design approach. This strategy involves the deliberate combination of well-established pharmacophores and structural motifs to create a novel compound with potentially enhanced or unique biological activities.

The structure of this compound represents a thoughtful hybridization of three key components known for their contributions to pharmacological activity:

The Benzoxazole Core : As established, this scaffold provides a foundation with a high potential for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

The Piperazine Moiety : The addition of a piperazine ring at the 2-position can enhance the compound's pharmacokinetic properties, such as solubility and bioavailability, while also potentially contributing its own spectrum of bioactivities. researchgate.netbohrium.com

Halogenation (Chlorine) : The inclusion of a chlorine atom at the 7-position is a common strategy in medicinal chemistry. Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the presence of chlorine has been shown to be advantageous for the antiproliferative activity of some heterocyclic compounds. mdpi.com

The specific combination of these three motifs into a single molecule is what drives the rationale for its investigation, aiming to synthesize a compound that leverages the benefits of each component.

The scientific rationale for exploring this compound is further strengthened by the observed activities of structurally similar compounds. For instance, studies on a series of 2-(cyclic amine)-1,3-benzoxazole derivatives found that a compound substituted with a piperazine group exhibited good antimicrobial activity. chemistryjournal.net

Furthermore, research on other heterocyclic systems demonstrates the potential of combining a 7-chloro substituent with a piperazine moiety. A series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized and evaluated for their anticancer potential. nih.gov One of the most potent compounds from this series showed significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines and was also a notable inhibitor of VEGFR-II, a key target in cancer therapy. nih.gov Other studies on similar 7-chloro-4-(piperazin-1-yl)quinoline hybrids have shown their potential as antiprotozoal agents. researchgate.net

These findings in related molecular frameworks suggest that applying a similar substitution pattern—a 7-chloro group and a 2-piperazinyl group—to the versatile benzoxazole scaffold is a promising strategy for discovering novel compounds with potential preclinical value in areas such as oncology and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClN3O B2398607 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole CAS No. 948007-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCPNKMEBWDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Benzoxazole (B165842) Core

The benzoxazole framework is a prominent scaffold in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. nih.gov The most prevalent and versatile of these methods begin with 2-aminophenol (B121084) derivatives, which undergo cyclization to form the bicyclic ring system. rsc.orgrsc.org

The traditional and widely adopted approach for synthesizing the benzoxazole ring involves the cyclization of an appropriately substituted 2-aminophenol. rsc.org For the synthesis of the target compound's core, this would involve a 2-amino-chlorophenol precursor.

One of the most common methods for forming the benzoxazole ring is the direct condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgmdpi.com This reaction typically proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. nih.gov A range of carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives (like acyl chlorides and esters), can be employed. mdpi.comnih.gov

The reaction between a 2-aminophenol and an aldehyde is a frequently used, high-yielding method. researchgate.net The process involves the activation of the aldehyde's carbonyl group, which then reacts with the amino group of the 2-aminophenol to form an imine. This intermediate cyclizes to produce a 2,3-dihydro-benzoxazole, which is then oxidized to the final benzoxazole product. nih.gov

Table 1: Examples of Carbonyl Compounds in Benzoxazole Synthesis

Carbonyl Source Reactant Example Typical Conditions Reference
Aldehydes Benzaldehyde Acid or metal catalyst, often with an oxidant rsc.orgajchem-a.com
Carboxylic Acids Benzoic Acid High temperature or activating agents (e.g., Lawesson's reagent) nih.govorganic-chemistry.org
Acyl Chlorides Benzoyl Chloride Base, microwave irradiation rsc.org

Many synthetic routes for benzoxazoles are oxidative processes. researchgate.net After the initial condensation of a 2-aminophenol with an aldehyde to form a non-aromatic cyclic intermediate, an oxidant is required to achieve the final aromatic benzoxazole structure. nih.gov Various oxidants have been successfully employed for this purpose. Elemental sulfur, for instance, has been shown to be an excellent and mild oxidant for the oxidative coupling of 2-aminophenols and ketones or aldehydes. organic-chemistry.orgresearchgate.net Other protocols utilize molecular oxygen (often from the air), which presents a green chemistry advantage by producing water as the only byproduct. rsc.orgnih.gov Metal-based oxidants and reagents like potassium persulfate have also been reported. ijpbs.com

A notable metal-free approach uses elemental sulfur as a traceless oxidizing agent for the cyclization of 2-hydroxyanilines with arylmethyl chlorides to afford benzoxazoles in good to excellent yields. nih.gov

To improve reaction efficiency, yield, and conditions (e.g., lower temperatures, shorter times), a wide array of catalysts have been developed for benzoxazole synthesis. ijpbs.com These can be broadly categorized as Brønsted or Lewis acid catalysts, metal catalysts, and heterogeneous catalysts. nih.gov

Catalysts like zinc triflate, samarium triflate, and various ionic liquids have been shown to effectively promote the condensation of 2-aminophenols and aldehydes. organic-chemistry.orgijpbs.comnih.gov Metal catalysts, including those based on copper, palladium, iron, and nickel, are also widely used. rsc.orgijpbs.com For example, copper(I) oxide (Cu₂O) has been used to catalyze the reaction between 2-aminophenols and aryl aldehydes at room temperature in DMSO. rsc.org Heterogeneous catalysts, such as silica-supported ferric chloride (SiO₂-FeCl₃) and magnetic nanoparticles, offer the significant advantage of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. researchgate.netajchem-a.comijpbs.com

Table 2: Selected Catalytic Systems for Benzoxazole Synthesis

Catalyst Type Catalyst Example Substrates Key Advantages Reference
Lewis Acid Zinc triflate (Zn(OTf)₂) 2-Aminophenol, Aldehydes Mild conditions ijpbs.com
Metal Complex Nickel(II) complexes 2-Aminophenol, Aromatic aldehydes Low catalyst loading, high yields rsc.org
Nanocatalyst Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, Aromatic aldehydes Reusable, solvent-free, mild temperature ajchem-a.com

Cyclization Reactions of 2-Aminophenol Derivatives

Strategies for the Introduction of the Piperazin-1-yl Moiety at the 2-Position

Once the 7-chloro-1,3-benzoxazole core is formed, the next critical step is the introduction of the piperazine (B1678402) group at the 2-position of the ring. This is typically achieved through a nucleophilic substitution reaction.

To facilitate the attachment of piperazine, a suitable leaving group must be present at the 2-position of the benzoxazole ring. A common strategy involves the synthesis of a 2-chloro-7-chlorobenzoxazole intermediate. The chlorine atom at the 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring system.

Piperazine, with its two secondary amine nitrogen atoms, is an effective nucleophile. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where one of the nitrogen atoms of the piperazine ring attacks the electron-deficient carbon at the 2-position of the benzoxazole, displacing the chloride ion. nih.gov This type of reaction is well-documented for analogous heterocyclic systems, such as the preparation of N-(2-benzimidazolyl)-piperazines from a 2-chlorobenzimidazole (B1347102) precursor by refluxing with piperazine. nih.gov The reaction is typically carried out in a suitable solvent and may be heated to ensure completion. The inherent basicity of piperazine can often neutralize the HCl generated during the reaction, although an additional non-nucleophilic base may sometimes be added.

Multi-step Synthetic Sequences Incorporating the Piperazine Ring

The construction of 2-(piperazin-1-yl)benzoxazole derivatives is a cornerstone in the synthesis of various pharmacologically active compounds. A common multi-step approach commences with the condensation of 2-aminophenols with an appropriate reagent to form the benzoxazole ring, followed by the introduction of the piperazine moiety.

One established route involves the reaction of a 2-aminophenol precursor with cyanogen (B1215507) bromide or a similar cyclizing agent to form a 2-aminobenzoxazole (B146116) intermediate. This intermediate can then undergo nucleophilic substitution with a suitably protected piperazine derivative. Subsequent deprotection yields the desired 2-(piperazin-1-yl)benzoxazole scaffold.

Alternatively, a convergent synthesis can be employed where the piperazine ring is incorporated at an earlier stage. For instance, a precursor already containing the piperazine moiety can be reacted with a substituted phenol (B47542) to construct the benzoxazole ring in a later step. This approach allows for greater flexibility in the synthesis of diverse analogs.

A variety of hybrid heterocyclic compounds have been synthesized by coupling 2-[4-(3-bromopropyl)piperazin-1-yl]benzo[d]oxazole/thiazole with 5-substituted 1,3,4-oxadiazole-2-thiol (B52307). This highlights the versatility of the 2-(piperazin-1-yl)benzoxazole core in multi-step synthetic sequences for creating complex molecules with potential biological activities. researchgate.net

Starting Material Key Reagents Intermediate Final Moiety
2-AminophenolCyanogen Bromide2-Aminobenzoxazole2-(Piperazin-1-yl)benzoxazole
Substituted PhenolPiperazine-containing precursorVaries2-(Piperazin-1-yl)benzoxazole
2-[4-(3-bromopropyl)piperazin-1-yl]benzo[d]oxazole5-substituted 1,3,4-oxadiazole-2-thiol-Hybrid heterocyclic compounds

Regioselective Introduction of the Chlorine Atom at the 7-Position

The precise placement of a chlorine atom at the 7-position of the benzoxazole ring is a critical step that significantly influences the compound's properties. This requires careful consideration of halogenation strategies and precursor design.

Achieving regioselectivity in the halogenation of the benzoxazole ring is a significant synthetic challenge due to the presence of multiple reactive sites. Direct electrophilic halogenation of the parent benzoxazole often leads to a mixture of products. Therefore, directing group strategies are frequently employed to achieve site-specificity.

An amido directing group, for instance, can facilitate the regioselective and nucleophilic halogenation of electron-rich amidophenols in the presence of Fe(III) reagents. This methodology allows for the sequential introduction of halides to specific positions, offering a pathway to mono-, di-, and mixed di-halogenated amidophenols which can then be cyclized to form the corresponding halogenated benzoxazoles. researchgate.net

Furthermore, rhodium-catalyzed C-H chlorination has been developed for 7-azaindoles, using 1,2-dichloroethane (B1671644) as the chlorinating agent and the 7-azaindole (B17877) itself as a directing group. nih.gov While this is demonstrated on a different heterocyclic system, the principle of using a directing group for regioselective C-H activation and halogenation is a key strategy that can be adapted for the benzoxazole scaffold.

The design of the precursor molecule is paramount for achieving chlorination at the desired 7-position. A common strategy involves starting with a pre-functionalized benzene (B151609) ring where a chlorine atom is already in the correct position relative to the groups that will form the oxazole (B20620) ring. For example, the synthesis can begin with a 2-amino-6-chlorophenol (B183061) derivative. The amino and hydroxyl groups can then be reacted with a suitable reagent to form the benzoxazole ring, thereby ensuring the chlorine atom is located at the 7-position.

The reaction conditions for chlorination must be carefully controlled to prevent side reactions and ensure high yields of the desired product. Factors such as the choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride), solvent, temperature, and catalyst all play a crucial role. For instance, the use of a mild chlorinating agent at low temperatures can help to minimize the formation of polychlorinated byproducts.

Strategy Key Features Example Reagents/Catalysts
Directing Group HalogenationUse of a directing group to guide the halogen to a specific position.Fe(III) reagents, Rhodium catalysts
Pre-functionalized PrecursorStarting with a benzene ring already containing the chlorine atom.2-amino-6-chlorophenol
Controlled Reaction ConditionsOptimization of solvent, temperature, and chlorinating agent.N-chlorosuccinimide, low temperatures

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of complex molecules like 7-chloro-2-piperazin-1-yl-1,3-benzoxazole.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzoxazole synthesis, this has led to the development of methodologies that utilize greener solvents, catalysts, and energy sources.

For example, microwave-assisted synthesis has been shown to be an effective green approach, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. ias.ac.in The use of water as a solvent, where possible, is another key aspect of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. researchgate.net

Catalytic methods, particularly those using abundant and non-toxic metals like copper, are also gaining prominence. Copper-catalyzed synthesis of benzoxazoles via regioselective C-H functionalization/C-O bond formation under an air atmosphere represents an efficient and environmentally friendly approach. datapdf.com

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies involve the sequential or simultaneous reaction of multiple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A simple and efficient one-pot, three-component reaction has been developed for the synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives. This reaction proceeds under aqueous conditions at room temperature without the need for a catalyst, ligand, or base, highlighting a highly efficient and green synthetic route. researchgate.net Such approaches streamline the synthetic process and are highly desirable from both an economic and environmental perspective. These methodologies are increasingly being explored for the synthesis of complex heterocyclic compounds, including derivatives of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.combeilstein-journals.org The synthesis of benzoxazole derivatives, for instance, can be efficiently achieved through the condensation of 2-aminophenols with various reagents under microwave irradiation. eurekaselect.comias.ac.in For this compound, a plausible microwave-assisted approach would involve the reaction of 2-amino-6-chlorophenol with a suitable piperazine-containing electrophile. The direct coupling of microwave energy with the molecules of the reaction mixture allows for rapid and uniform heating, which can significantly enhance the rate of the cyclization reaction required to form the benzoxazole ring. eurekaselect.com The use of catalysts, such as molecular iodine or various acids, can further promote the reaction under microwave conditions. eurekaselect.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. nih.gov This technique can be applied to the synthesis of various heterocyclic compounds. The formation of this compound could potentially be achieved by reacting 2-amino-6-chlorophenol with a piperazine derivative under ultrasonic irradiation. The high-energy environment created by the collapse of cavitation bubbles can promote the necessary bond formations, often at lower temperatures and in shorter times than conventional methods. nih.gov Ultrasound has been successfully used in the synthesis of various piperazine-containing heterocyclic compounds, suggesting its applicability in this context. mdpi.commdpi.com

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring system and the aliphatic protons of the piperazine ring. The protons on the chlorinated benzene ring would appear as a multiplet in the aromatic region. The protons on the piperazine ring would likely appear as two distinct multiplets, corresponding to the four protons adjacent to the benzoxazole ring and the four protons at the other end of the piperazine ring.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons of the benzoxazole ring would resonate in the downfield region. The carbon atom at the 2-position of the benzoxazole, bonded to the piperazine nitrogen, would have a characteristic chemical shift. The aliphatic carbons of the piperazine ring would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data

Technique Predicted Chemical Shifts (ppm) Description
¹H NMR7.0 - 7.5Aromatic protons on the benzoxazole ring.
¹H NMR3.6 - 3.8Protons on the piperazine ring adjacent to the benzoxazole.
¹H NMR3.0 - 3.2Protons on the piperazine ring distal to the benzoxazole.
¹³C NMR160 - 165C2 carbon of the benzoxazole ring.
¹³C NMR140 - 150Quaternary carbons of the benzoxazole ring.
¹³C NMR110 - 130Aromatic CH carbons of the benzoxazole ring.
¹³C NMR45 - 55Carbons of the piperazine ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl bond, the C=N and C-O bonds of the benzoxazole ring, and the N-H and C-N bonds of the piperazine moiety.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
C=N (benzoxazole)1630 - 1680
C-O-C (benzoxazole)1200 - 1250
C-N (piperazine)1100 - 1200
C-Cl700 - 800
Aromatic C-H3000 - 3100
Aliphatic C-H2800 - 3000

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₂ClN₃O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (237.69 g/mol). scbt.com The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be compared with the theoretical values calculated from its molecular formula, C₁₁H₁₂ClN₃O. researchgate.net A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and empirical formula. researchgate.netnih.gov

Interactive Data Table: Theoretical Elemental Composition

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
CarbonC12.0111132.1155.58
HydrogenH1.011212.125.10
ChlorineCl35.45135.4514.92
NitrogenN14.01342.0317.68
OxygenO16.00116.006.73
Total 237.71 100.00

Preclinical Pharmacological Investigations

Evaluation of Antimicrobial Activities in In Vitro and In Vivo Preclinical Models

The benzoxazole-piperazine scaffold is a subject of significant interest in the search for new antimicrobial agents. Derivatives are frequently synthesized and tested against a panel of pathogenic bacteria and fungi to determine their spectrum of activity and potency.

Antibacterial Spectrum and Preclinical Potency Against Gram-Positive Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes)

Derivatives built upon the benzoxazole-piperazine framework have demonstrated notable activity against various Gram-positive bacteria. Synthetic benzoxazole (B165842) derivatives often exhibit a wide spectrum of antimicrobial action, with many compounds showing specific potency against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, in a study of benzoxazole–thiazolidinone hybrids, preliminary screening revealed selective and potent inhibitory activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values of ≤ 4 μg/mL. rsc.org Certain hydroxy derivatives from this class showed potent activity against clinically relevant and highly drug-resistant S. aureus (MRSA & VRSA) and Enterococcus (VRE) isolates. rsc.org

In another study, novel 1,2,3-triazole hybrids containing a benzothiazole-piperazine backbone (a related bioisostere of benzoxazole) were evaluated. Several of these compounds exhibited excellent antibacterial activity against methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) strains of S. aureus, with MIC values ranging from 1.56 to 12.5 μg/mL. rsc.org Similarly, newly synthesized benzoxazole derivatives have shown activity against Bacillus subtilis and Staphylococcus aureus. mdpi.com

Compound ClassBacterial StrainMIC (μg/mL)Reference
Benzoxazole–thiazolidinone hybridsStaphylococcus aureus≤ 4 rsc.org
Benzothiazole-piperazine-triazole hybridsS. aureus (MSSA, MRSA, VRSA)1.56 - 12.5 rsc.org

Antibacterial Spectrum and Preclinical Potency Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella Enteritidis)

The efficacy of benzoxazole-piperazine derivatives extends to Gram-negative bacteria, although potency can vary. Studies on synthetic benzoxazole derivatives have documented activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov In one investigation, newly synthesized quinazolinone derivatives, which share some structural similarities, showed significant activity against Klebsiella pneumonia and Pseudomonas aeruginosa with MICs from 6–9 mg/mL. gsconlinepress.com Benzoxazolinone-based derivatives have also demonstrated antibacterial activity against Escherichia coli and Salmonella Enteritidis. mdpi.com However, in some series of related compounds, the activity against Gram-negative bacteria was found to be less pronounced compared to their effects on Gram-positive strains. researchgate.net

Compound ClassBacterial StrainMIC (mg/mL)Reference
Quinazolinone derivativesKlebsiella pneumonia6 - 9 gsconlinepress.com
Quinazolinone derivativesPseudomonas aeruginosa6 - 9 gsconlinepress.com

Antifungal Spectrum and Preclinical Potency Against Various Fungi (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of the benzoxazole scaffold is an active area of research. ijrrjournal.com Preclinical screenings have shown that synthetic benzoxazole derivatives possess activity against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govijbpas.com In a broad screening of 3-(2-benzoxazol-5-yl)alanine derivatives, nearly half of the 41 compounds studied demonstrated antifungal properties, including against the pathogenic yeast C. albicans. nih.gov The structure-activity relationship studies indicated that halogenated rings on the benzoxazole structure could be responsible for the antifungal potential. nih.gov Other research into piperazine (B1678402) derivatives has also confirmed potential antifungal action against C. albicans and A. niger. ijbpas.com

Antitubercular Activity in Preclinical Settings

Benzoxazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. researchgate.netdntb.gov.ua Over the last two decades, the benzoxazole skeleton has been a focus of research for developing novel anti-TB agents. researchgate.net A variety of derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis. nih.gov For example, a series of 2-benzylsulfanyl derivatives of benzoxazole were assessed, and dinitro derivatives within this set showed significant activity against both sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov More recent work on new benzoxazole derivatives confirmed potent anti-tubercular activity against M. tuberculosis using the Alamar blue assay method. ijpsr.com

Antileishmanial Activity in Preclinical Models

The therapeutic potential of benzoxazole-containing structures has been explored for antiprotozoal applications, including leishmaniasis. ijrrjournal.com In a study focused on developing compounds against visceral leishmaniasis, an undergraduate laboratory project synthesized ten different benzoxazole amides. acs.org While these specific compounds showed poor activity against Leishmania donovani, some exhibited moderate activity against other protozoan parasites like Trypanosoma cruzi. acs.org The study highlights the benzoxazole scaffold as a starting point for hit-to-lead optimization in the development of new antileishmanial drugs. acs.org Other studies have utilized benzoxazolyl aniline (B41778) as a scaffold to create derivatives with moderate inhibitory activities against leishmanial species. doaj.org

Assessment of Anticancer and Cytotoxic Properties in Cancer Cell Lines

The benzoxazole-piperazine moiety is a key pharmacophore in the design of novel anticancer agents. Numerous studies have reported the synthesis of derivatives and their subsequent cytotoxic evaluation against a wide range of human cancer cell lines. researchgate.net

Derivatives have been tested against liver, breast, and colon cancer cell lines, with some compounds demonstrating significant cell growth inhibitory activity. researchgate.net For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxicity on cancer cell lines from the liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116). researchgate.net In a separate study, aroyl-substituted benzothiazole-piperazine derivatives were found to be the most active against HUH-7, MCF-7, and HCT-116 cell lines, causing apoptosis by inducing cell cycle arrest. researchgate.net

Furthermore, novel series of 7-piperazin-substituted doaj.orgoxazolo[4,5-d]pyrimidines were synthesized and evaluated against 60 cancer cell lines by the National Cancer Institute. One derivative, 5-phenyl-7-piperazin-1-yl-2-p-tolyl doaj.orgoxazolo[4,5-d]pyrimidine, displayed potent growth inhibitory, cytostatic, and cytotoxic activities across nearly all tested cell lines, with GI₅₀ values in the range of 0.2–2.0 μM.

Compound ClassCancer Cell LineActivity Metric (μM)Reference
5-phenyl-7-piperazin-1-yl-2-p-tolyl doaj.orgoxazolo[4,5-d]pyrimidineVarious (60 lines)GI₅₀: 0.2 - 2.0
1-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast)IC₅₀: 6.502 nih.gov
1-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePC3 (Prostate)IC₅₀: 11.751 nih.gov
Benzoxazole derivativesHepatocellular CarcinomaIC₅₀: 5.5 researchgate.net
Benzoxazole derivativesBreast CancerIC₅₀: 5.6 researchgate.net

Activity Against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

No specific data regarding the cytotoxic or anti-proliferative activity of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole against MCF-7 or MDA-MB-231 breast cancer cell lines was found in the public domain. Studies on related benzoxazole-piperazine hybrids have shown varied activities against these cell lines, but direct data for the specified compound is not available. nih.govnih.govresearchgate.net

Activity Against Lung Cancer Cell Lines (e.g., A549)

Information detailing the activity of this compound against the A549 lung cancer cell line could not be located. While derivatives of 2-(piperazin-1-yl)benzoxazole have been evaluated against A549 cells, specific results for the 7-chloro substituted compound are not documented in the available literature. researchgate.netnih.gov

Activity Against Cervical Cancer Cell Lines (e.g., HeLa)

There is no available research data on the cytotoxic effects of this compound specifically on HeLa cervical cancer cells. Studies on broader series of 2-(piperazin-1-yl)benzoxazole derivatives have included screening against HeLa cells, but have not reported on this particular compound. researchgate.net

Activity Against Liver Cancer Cell Lines (e.g., HepG2)

Specific preclinical data on the activity of this compound against the HepG2 liver cancer cell line is not present in the reviewed scientific literature. While related benzoxazole and benzimidazole (B57391) derivatives have been investigated for their effects on HepG2 cells, findings for the requested compound have not been published. researchgate.netnih.gov

Activity Against Prostate Cancer Cell Lines (e.g., PC3)

No published studies were identified that specifically investigate the cytotoxic or anti-proliferative activity of this compound against the PC3 prostate cancer cell line.

Exploration of Other Preclinical Bioactivities

Due to the lack of specific studies on this compound, there is no information available regarding its other potential preclinical bioactivities. The broader class of benzoxazole-containing compounds has been explored for a variety of therapeutic applications, including anti-inflammatory and immunosuppressive effects, but these findings cannot be directly attributed to the specific molecule . najah.edumdpi.com

Anti-inflammatory Effects in Preclinical Models

No specific studies detailing the anti-inflammatory effects of this compound in preclinical models were identified. Research on other benzoxazole derivatives has shown potential in this area, but these findings cannot be directly attributed to the subject compound.

Antiviral Activity, Including SARS-CoV-2, in Preclinical In Vitro Models

There is no available data from preclinical in vitro models to support any antiviral activity of this compound, including against SARS-CoV-2.

Analgesic Potential in Preclinical Studies

The analgesic potential of this compound has not been evaluated in any published preclinical studies.

Antidepressant-like Effects in Preclinical Animal Models

Preclinical animal model data regarding the antidepressant-like effects of this compound is not available in the current body of scientific literature.

Antioxidant Activity

No studies have been published that specifically investigate the antioxidant activity of this compound.

Immunosuppressive Modulations in Preclinical Assays

Information regarding the immunosuppressive properties of this compound in preclinical assays is currently unavailable.

Mechanistic Studies and Molecular Interactions Preclinical Focus

Identification of Specific Molecular Targets and Binding Affinities

Comprehensive studies to identify the specific molecular targets and determine the binding affinities of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole have not been detailed in available scientific literature. Research on analogous benzoxazole (B165842) structures suggests that this class of compounds can interact with a variety of biological targets.

Receptor Binding Studies

Specific receptor binding profiles for this compound are not publicly documented. Generally, compounds containing a piperazine (B1678402) moiety are investigated for their affinity towards various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, but specific data for this compound is lacking.

Enzyme Inhibition Profiling

While the broader class of benzoxazoles has been investigated for inhibitory activity against several enzymes, specific enzymatic inhibition data for this compound is not available. For context, other benzoxazole derivatives have been explored for their effects on the following enzymes:

PARP-2: Poly(ADP-ribose) polymerase 2 is a key enzyme in DNA repair. Some PARP inhibitors, crucial in cancer therapy, feature heterocyclic scaffolds, but specific inhibitory activity by this compound against PARP-2 has not been reported.

Cyclooxygenase (COX): COX enzymes are involved in the inflammatory pathway through the production of prostaglandins. Various heterocyclic compounds, including some benzoxazoles, have been synthesized and evaluated as selective COX-2 inhibitors. However, the specific COX inhibition profile of this compound is not documented.

5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. Certain benzoxazole derivatives have been synthesized and shown to act as 5-LOX inhibitors. Specific data for this compound is not present in the available literature.

DNA Topoisomerase: These enzymes are essential for managing the topology of DNA during cellular processes like replication and transcription, making them a target for anticancer drugs. Various benzoxazole compounds have been identified as inhibitors of both DNA topoisomerase I and II. However, studies specifically detailing the interaction of this compound with DNA topoisomerases have not been found.

Elucidation of Cellular Pathways Affected by this compound

Information regarding the specific cellular pathways modulated by this compound is not available. Research into the benzoxazole scaffold provides a general indication of potential cellular effects.

Induction of Apoptosis Pathways in Cancer Cell Lines

The ability of this compound to induce apoptosis in cancer cell lines has not been specifically reported. However, numerous studies on other benzoxazole derivatives have demonstrated their potential to trigger programmed cell death. For instance, certain novel benzoxazole compounds have been shown to induce apoptosis by stimulating caspase-9 protein levels in breast cancer cell lines (MCF-7 and MDA-MB-231). In other research, different benzoxazole derivatives have been found to induce apoptosis in colon cancer cell lines (HCT-116) by increasing the expression of caspase-3. Further investigations have shown that some benzoxazole-benzamide conjugates can induce apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL in HCT-116 and MCF-7 cells.

Modulation of Intracellular Signaling Cascades

There is no specific information available on how this compound modulates intracellular signaling cascades. The broader class of benzoxazole compounds has been associated with the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Interactions with Cellular Nucleic Acids and Biopolymers

Direct evidence of interactions between this compound and cellular nucleic acids or other biopolymers is not documented in the scientific literature. As mentioned, related compounds are known to inhibit DNA topoisomerases, which implies an interaction with the DNA-enzyme complex.

Investigation of Specific Mechanisms for Observed Preclinical Activities

This section details the preclinical mechanistic studies and molecular interactions of this compound and related compounds. The focus is on the specific molecular pathways and targets that underlie its observed biological activities.

Detailed Mechanisms Underlying Antimicrobial Action

The antimicrobial properties of compounds containing the benzoxazole and piperazine scaffolds are well-documented. nih.govconnectjournals.comnih.govresearchgate.net While specific mechanistic studies for this compound are not extensively detailed in the available literature, the likely mechanisms can be inferred from the activities of structurally related molecules. The combination of the benzoxazole core and the piperazine ring suggests potential interference with essential bacterial processes.

One of the primary mechanisms for related antimicrobial agents, particularly those containing a piperazinyl moiety, is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to double-strand breaks and subsequent cell death. mdpi.com

Another potential target, suggested by studies on other piperazine-containing heterocycles, is the enoyl-acyl carrier protein (ACP) reductase (ENR). mdpi.com This enzyme is a key component of the bacterial fatty acid synthase II (FASII) system, which is essential for building bacterial cell membranes and is absent in mammals, making it an attractive target for selective antibacterial agents. mdpi.com Inhibition of ENR disrupts cell membrane synthesis, compromising cellular integrity and viability.

Research on various benzoxazole-piperazine derivatives has confirmed activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. connectjournals.com

Table 1: Potential Antimicrobial Mechanisms of the Benzoxazole-Piperazine Scaffold
Potential Molecular TargetMechanism of ActionBacterial Process DisruptedReference
Type II Topoisomerases (DNA Gyrase/Topoisomerase IV)Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks.DNA replication, repair, and transcription mdpi.comresearchgate.net
Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR)Inhibition of the Fatty Acid Synthase II (FASII) pathway.Bacterial cell membrane synthesis mdpi.com

Molecular Mechanisms of Antiviral Action (e.g., Receptor Binding Domain interactions)

The benzoxazole scaffold is recognized for its potential in the development of antiviral agents, with related heterocyclic structures showing a broad spectrum of activity. researchgate.netglobalresearchonline.net The mechanisms through which these compounds exert their effects often involve the inhibition of critical viral enzymes necessary for replication and maturation. nih.gov

While the specific antiviral mechanism for this compound has not been fully elucidated, studies on analogous benzothiazole (B30560) and benzotriazole (B28993) derivatives provide insights into potential molecular targets. These targets include viral enzymes such as protease, helicase, and polymerases. nih.govbohrium.com For instance, benzothiazole derivatives have been identified as potent inhibitors of Hepatitis C virus (HCV) NS3 helicase and have been investigated as potential Dengue virus helicase inhibitors. bohrium.com Similarly, related structures have been evaluated as inhibitors of HIV protease, an enzyme essential for producing mature, infectious virions. nih.gov

Another plausible mechanism, observed in benzotriazole derivatives, involves interference with the early stages of viral infection, such as viral attachment to host cells. mdpi.com By blocking the initial interaction between the virus and host cell receptors, these compounds can prevent infection before the viral genome is injected. However, direct evidence of this compound interacting with specific viral receptor binding domains is not yet available, and this remains an area for further investigation.

Serotonergic System Interactions (e.g., 5-HT1A, 5-HT2A/2C, 5-HT3 Receptors) for Central Nervous System Activity

The arylpiperazine moiety, a key structural feature of this compound, is a well-established pharmacophore that confers affinity for various serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.govnih.gov This interaction is central to the compound's potential activity within the central nervous system. Specifically, arylpiperazine derivatives are known to exhibit significant binding to 5-HT1A and 5-HT2A/2C receptors. nih.govuniba.it

The molecular basis for this interaction lies in the ability of the basic nitrogen atom within the piperazine ring to form a strong ionic bond with a conserved aspartate residue (Asp116) in the third transmembrane domain of these G-protein coupled receptors (GPCRs). nih.gov The specific nature of the interaction—whether agonistic or antagonistic—and the binding affinity are modulated by the substituents on both the aryl ring and the rest of the molecule. uniba.it

Studies on a wide range of arylpiperazine compounds have demonstrated high-affinity binding to these serotonergic receptors. For example, certain N-arylpiperazine derivatives linked to an adamantane (B196018) scaffold have shown high selectivity and affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. mdpi.com The antidepressant-like effects of other novel arylpiperazine derivatives have been mechanistically linked to their interaction with 5-HT1A receptors. nih.gov Given its structure, this compound is predicted to engage with serotonergic receptors, though its specific affinity profile and functional activity at each subtype require further characterization.

Table 2: Binding Affinities (Ki) of Representative Arylpiperazine Compounds at the 5-HT1A Receptor
CompoundKi (nM) at 5-HT1A ReceptorReference
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2 mdpi.com
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3 mdpi.com

Inhibition of Anaerobic Choline (B1196258) Metabolism

Preclinical research has identified a benzoxazole derivative as a potent inhibitor of anaerobic choline metabolism by human gut microbiota. This metabolic pathway involves the conversion of choline to trimethylamine (B31210) (TMA) by the key enzyme choline TMA-lyase (CutC). The subsequent oxidation of TMA in the liver to trimethylamine N-oxide (TMAO) has been linked to various metabolic disorders.

A study focused on a benzoxazole ligand, identified as BO-I, which is structurally analogous to this compound, demonstrated direct inhibition of CutC activity. Kinetic analysis revealed that this benzoxazole derivative functions as a non-competitive inhibitor of the CutC enzyme. This mode of inhibition suggests that the compound binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

The inhibitory potency of the benzoxazole derivative was quantified, showing a half-maximal inhibitory concentration (IC50) in the low micromolar range.

Table 3: In Vitro Inhibitory Activity of a Benzoxazole Derivative on Choline TMA-lyase (CutC)
CompoundTarget EnzymeIC50 Value (µM)Mechanism of Inhibition
Benzoxazole Ligand (BO-I)Choline TMA-lyase (CutC)2.4 ± 0.3Non-competitive

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition (Observed in Related Compounds)

The benzoxazole scaffold has been extensively investigated for its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis. nih.govsemanticscholar.org Uncontrolled angiogenesis is a critical process for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies. semanticscholar.org Benzoxazole derivatives are designed to bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.gov

Numerous preclinical studies have demonstrated the potent VEGFR-2 inhibitory activity of various substituted benzoxazole compounds. mdpi.comnih.govresearchgate.net The inhibitory concentration (IC50) values for many of these derivatives are in the nanomolar range, with some compounds exhibiting greater potency than the clinically used VEGFR-2 inhibitor, sorafenib (B1663141). mdpi.comresearchgate.net For example, a study reported a benzoxazole derivative (Compound 8d) with a VEGFR-2 IC50 value of 0.0554 µM, which was more potent than sorafenib (IC50 = 0.0782 µM) in the same assay. mdpi.com Another compound (12l) also showed strong inhibition with an IC50 of 97.38 nM. nih.gov These findings highlight the potential of the benzoxazole core, as present in this compound, to serve as a platform for developing effective anti-angiogenic agents.

Table 4: In Vitro VEGFR-2 Inhibitory Activity of Related Benzoxazole Derivatives
Compound IDVEGFR-2 IC50 (µM)Reference
Compound 8d0.0554 mdpi.comnih.gov
Compound 8a0.0579 mdpi.com
Compound 8e0.0741 mdpi.com
Compound 12l0.0974 nih.gov
Compound 4c0.12 researchgate.net
Compound 4b0.13 researchgate.net
Sorafenib (Reference)0.0782 mdpi.com
Sorafenib (Reference)0.10 researchgate.net

Structure Activity Relationship Sar Analysis

Impact of the Benzoxazole (B165842) Ring System on Biological Activity

The benzoxazole ring system is a prominent heterocyclic structure that serves as a foundational core in a multitude of biologically active compounds. chemistryjournal.net This aromatic organic compound, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a vital pharmacophore in medicinal chemistry due to its diverse therapeutic activities. jocpr.comglobalresearchonline.net Its aromaticity confers relative stability, while also providing reactive sites that allow for functionalization, particularly at the 2, 3, and 6 positions. globalresearchonline.netglobalresearchonline.net

A key feature of the benzoxazole nucleus is its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine. chemistryjournal.netjocpr.com This resemblance is believed to facilitate interactions with various biopolymers and biomolecules within living systems, contributing to its broad spectrum of pharmacological effects. chemistryjournal.netjocpr.comresearchgate.net Research has consistently shown that benzoxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and central nervous system (CNS) effects. chemistryjournal.netjocpr.comglobalresearchonline.net

The versatility of the benzoxazole scaffold allows it to be a starting material for the synthesis of more complex, bioactive structures. chemistryjournal.netjocpr.com Structure-activity relationship (SAR) studies have often found that the biological activity is highly dependent on the nature and position of substituents on the benzoxazole ring system. nih.gov In particular, substitutions at the 2 and 5-positions have been identified as being crucial for modulating the activity of these compounds. nih.gov The replacement of a benzothiazole (B30560) or benzimidazole (B57391) scaffold with a benzoxazole ring in certain compounds has been shown to retain significant biological activity, demonstrating its effectiveness as a core heterocyclic system. mdpi.com

Role of the Piperazin-1-yl Substituent at the 2-Position

The piperazine (B1678402) moiety is a frequently utilized functional group in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. researchgate.net When attached at the 2-position of the benzoxazole ring, the piperazin-1-yl substituent plays a critical role in defining the compound's biological profile. Piperazine derivatives are noted for their potential to enhance aqueous solubility and bioavailability, which are essential characteristics for therapeutic agents. researchgate.net

In the development of antitumor agents, the introduction of an N-methylpiperazine group at the 2-position of related heterocyclic systems has been well-tolerated and can improve solubility issues that hinder further in vivo studies. mdpi.com The presence of the piperazine ring at this position is a common strategy in lead optimization to create derivatives with more favorable drug-like properties. mdpi.comresearchgate.net

Influence of the Chlorine Atom at the 7-Position

The introduction of halogen atoms, particularly chlorine, into a molecule is a common strategy in medicinal chemistry to modulate its biological activity. eurochlor.org A chlorine substituent can influence a compound's potency, metabolic stability, and pharmacokinetic profile by altering its lipophilicity, electronic properties, and conformation. eurochlor.org While direct SAR studies on the 7-chloro substituent of 2-piperazin-1-yl-1,3-benzoxazole are specific, the importance of this substitution pattern can be inferred from related scaffolds. For example, the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) core is a significant scaffold in medicinal chemistry, forming the basis for compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and anti-HIV properties. nih.gov This highlights the strategic importance of a chlorine atom at the 7-position of a fused heterocyclic system.

The presence of a chlorine atom can enhance the binding affinity of a molecule to its target receptor. eurochlor.org In the context of benzoxazole derivatives, the placement of a chlorine atom can significantly increase antiviral activity against pathogens like the tobacco mosaic virus (TMV). mdpi.com The electron-withdrawing nature of chlorine can affect the electron density of the entire ring system, thereby influencing its interaction with biological macromolecules.

The nature of the halogen substituent on the benzoxazole ring can significantly impact the compound's properties and biological activity. Theoretical studies on halogenated benzoxazole derivatives suggest that as the atomic mass of the halogen increases (from F to I), the spin-orbit coupling values are enhanced, which can be relevant for applications like photodynamic therapy. researchgate.net

In practical studies, different halogens have shown varied effects. For instance, in a series of benzoxazolylalanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in a notable increase in antifungal activity. nih.gov This suggests that for certain biological targets, a larger and more polarizable halogen like bromine may be more favorable than chlorine. Conversely, studies on other heterocyclic systems have shown that replacing chlorine atoms with fluorine can sometimes reduce fungicidal activity. mdpi.com The structure-activity relationship of benzimidazole derivatives, which are structurally related to benzoxazoles, indicates that compounds with 4-fluoro or bromo-substituted aniline (B41778) moieties can exhibit substantial anti-inflammatory effects. nih.gov This underscores that the choice of halogen and its position are critical and often empirically determined for optimal activity against a specific target. eurochlor.org

The position of a substituent on the benzoxazole ring is a critical determinant of biological activity. nih.gov SAR studies have frequently highlighted the importance of substituents at the 2- and 5-positions. nih.gov While direct comparative data between 5-chloro and 7-chloro isomers of 2-piperazin-1-yl-1,3-benzoxazole is limited in the provided context, general principles of positional isomerism in drug design suggest that such a change would significantly alter the molecule's interaction with its biological target.

The electronic environment and steric accessibility of the molecule are altered by the substituent's position. For example, a substituent at the 5-position might interact with a different region of a receptor's binding pocket compared to a substituent at the 7-position. In a study of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the proton signals for the 4th, 6th, and 7th positions of the benzoxazole ring were distinctly characterized, indicating the unique electronic environment of each position. nih.gov The activity of benzoxazole derivatives is often sensitive to the substitution pattern on the benzene portion of the ring system. jocpr.com For related benzimidazole compounds, shifting methyl groups from an optimal ortho position to a meta or para position was found to be unfavorable for Lck kinase inhibition, demonstrating the profound impact of positional isomerism on activity. nih.gov Therefore, it is highly probable that 5-chloro and 7-chloro isomers would exhibit distinct biological activity profiles.

Exploration of Substituents on the Piperazine Ring

The N-4 nitrogen of the 2-piperazin-1-yl substituent offers a convenient point for chemical modification, allowing for the exploration of a wide range of substituents to optimize biological activity. researchgate.net The nature of the group attached to this nitrogen can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. These modifications can range from simple alkyl groups to more complex aryl or heteroaryl moieties. nih.gov

The versatility of the piperazine scaffold allows for the development of new bioactive molecules tailored for various diseases. researchgate.net For example, in a series of N-substituted piperazine derivatives designed as androgen receptor (AR) antagonists, the substituent on the piperazine ring was critical for both binding affinity and cytotoxic activity against prostate cancer cell lines. nih.gov Similarly, for inhibitors of inflammatory caspases, varying the aryl substituent on the piperazine ring led to compounds with potent, low nanomolar inhibition constants. nih.gov

Placing an aryl group on the distal nitrogen of the piperazine ring is a common strategy to modulate activity. The electronic properties of this aryl ring, dictated by its substituents, play a crucial role. Both electron-donating and electron-withdrawing groups have been explored to fine-tune the molecule's interaction with its target. rsc.org

Introduction of Other Heterocyclic Moieties (e.g., Triazole, Oxadiazole)

The replacement or hybridization of the piperazine moiety in the 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole scaffold with other five-membered heterocyclic rings, such as triazole and oxadiazole, has been a key strategy in medicinal chemistry to modulate biological activity. These heterocycles are often considered bioisosteres of amide or ester groups and can significantly influence the compound's physicochemical properties and target interactions. nih.govnih.gov

Research on related benzoxazole derivatives has demonstrated that incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety, often linked to the core structure via a spacer, can yield compounds with significant cytotoxic activity against various human cancer cell lines. researchgate.net Similarly, the synthesis of benzoxazole-triazole hybrids has been explored to develop novel scaffolds for anticancer drug discovery. researchgate.net For instance, novel N-(benzoxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives have been synthesized and shown to possess potent anti-inflammatory activity through the inhibition of p38α MAP kinase. nih.gov

Heterocyclic MoietyLinkage/Hybridization StrategyObserved Biological ActivityReference
1,3,4-Oxadiazole Coupled to piperazinyl benzoxazole via a three-carbon spacer.Potent anticancer activity against various human cancer cell lines (MCF-7, HeLa, HepG2, A431, A549). researchgate.net
1,2,4-Triazole Fused or linked to the benzoxazole core to create hybrid scaffolds.Anticancer and anti-inflammatory properties. researchgate.netnih.gov
1,3,4-Thiadiazole Incorporated into benzoxazole derivatives.Potential anticancer and antimicrobial agents. researchgate.net

Substituent Effects on the Benzene Ring of the Benzoxazole Core (Beyond 7-Chloro)

While the 7-chloro substituent is a defining feature of the parent compound, further substitutions on the benzene portion of the benzoxazole ring are critical for optimizing activity. The nature, position, and number of these substituents dictate the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets. chemistryjournal.net

Electronic and Steric Contributions of Substituents to Activity

The electronic properties of substituents on the benzoxazole ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a pivotal role in modulating biological activity. chemistryjournal.netresearchgate.net SAR studies on various benzoxazole derivatives have shown that the presence of EWGs, such as nitro (NO₂) or additional halogen atoms, can enhance antiproliferative and antimicrobial effects. researchgate.net For instance, introducing a bromine atom (an EWG) at position 7 of certain benzoxazole derivatives resulted in a significant increase in antifungal activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) have also been shown to confer potent activity, suggesting that the optimal electronic requirement is target-dependent. nih.gov

Steric factors also significantly contribute to the pharmacological profile. chemistryjournal.net The size and bulkiness of substituents can affect the molecule's ability to fit into the binding pocket of a receptor or enzyme. In some cases, bulky substituents can create steric hindrance that prevents optimal binding, while in others, they may establish favorable van der Waals interactions, enhancing affinity. nih.gov The interplay between electronic and steric effects is complex and crucial for fine-tuning the activity of benzoxazole-based compounds. ubaya.ac.id

Position-Specific Effects of Modifications on Pharmacological Profiles

The location of substituents on the benzoxazole ring has a profound impact on pharmacological outcomes. Research has consistently shown that positions 2 and 5 are particularly important for the activity of many benzoxazole derivatives. nih.gov However, modifications at other positions, such as C5 and C6, also significantly influence the biological profile.

For example, in one study, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring increased the yield of cyclization reactions, indicating the electronic sensitivity of the ring system. researchgate.net Another study on (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids found that the 6-acyl function was favorable for analgesic and anti-inflammatory activity. jocpr.com The differential effects of substituents at various positions highlight the importance of a targeted and systematic approach to modification to achieve the desired pharmacological profile.

Position on Benzoxazole RingType of SubstituentEffect on ActivityReference
Position 5 Electron-Donating (e.g., -OCH₃)Increased antifungal activity. nih.gov
Position 6 Acyl GroupFavorable for analgesic and anti-inflammatory activity. jocpr.com
Position 7 Electron-Withdrawing (e.g., -Br)Increased antifungal activity. nih.gov

Conformational Analysis and Ligand-Receptor Recognition Aspects of the Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two nitrogen atoms, its conformational flexibility, and its basicity, which often allows for a key salt-bridge interaction with acidic residues in receptor binding sites. biointerfaceresearch.comdrugbank.com In the context of this compound, the conformation of the piperazine ring is crucial for proper orientation within the target's binding pocket.

Piperazine typically adopts a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the preference for one over the other can significantly impact biological activity. nih.gov Conformational studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain cases. nih.gov This specific orientation places the nitrogen atoms in a defined spatial arrangement that can mimic the binding pattern of endogenous ligands or other potent drugs. nih.gov The basicity of the piperazine nitrogens is also a key factor; loss of basicity through certain substitutions has been shown to have little impact on the affinity for some receptors, suggesting that ionic interactions are not always the primary driver of binding. nih.gov

Application of Computational Chemistry in SAR Studies

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like this compound. researchgate.net Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights that guide the rational design of more potent and selective analogs. nih.gov

Molecular Docking and Molecular Dynamics Simulations to Predict Binding

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. pnrjournal.com For benzoxazole derivatives, docking studies have been instrumental in understanding their binding modes. For example, simulations of benzoxazole analogs targeting VEGFR-2 kinase revealed that the benzoxazole core often forms a crucial hydrogen bond with hinge region residues like Cys919, while other parts of the molecule form additional interactions with key residues in the active site, such as Glu885 and Asp1046. nih.gov These studies help explain why certain derivatives exhibit higher potency and provide a rationale for their biological activity. nih.govresearchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations confirm the stability of the binding pose predicted by docking and provide a more dynamic picture of the interactions. nih.gov For instance, MD simulations of benzoxazole derivatives in a protein active site confirmed the stability of the compounds within the binding pocket, with average root-mean-square deviation (RMSD) values indicating minimal conformational changes over the simulation period. researchgate.net These computational approaches are vital for validating experimental findings and prioritizing the synthesis of new compounds with potentially improved pharmacological profiles. nih.gov

Quantum-Chemical Calculations to Correlate Structural Features with Activity

Quantum-chemical calculations serve as a powerful tool in medicinal chemistry to elucidate the electronic and structural properties of molecules, thereby providing insights into their biological activities. For this compound and its analogs, these computational methods are employed to correlate specific structural features with their observed pharmacological effects. While specific quantum-chemical studies on this compound are not extensively available in the public domain, the principles can be extrapolated from research on structurally related benzoxazole and piperazine-containing compounds.

Density Functional Theory (DFT) is a commonly utilized method for these calculations, providing a balance between accuracy and computational cost. Such studies can determine a variety of molecular descriptors that are critical for understanding the structure-activity relationship (SAR). These descriptors include, but are not limited to, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken charges on individual atoms.

The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO gap is a crucial parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. For instance, in a series of benzoxazole derivatives, variations in these frontier orbital energies upon substitution can explain differences in their biological potency.

The electrostatic potential surface (EPS) is another key output of quantum-chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the compound and its biological target. For this compound, the nitrogen atoms of the piperazine ring and the oxygen and nitrogen atoms of the benzoxazole core are expected to be key sites for such interactions.

Furthermore, the distribution of atomic charges, often calculated using Mulliken population analysis, can pinpoint specific atoms involved in receptor binding. The chlorine atom at the 7-position of the benzoxazole ring, for example, acts as an electron-withdrawing group, influencing the charge distribution across the entire molecule and potentially enhancing binding affinity through halogen bonding or other electrostatic interactions.

By systematically modifying the structure of this compound and calculating the corresponding quantum-chemical descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such models mathematically relate the changes in molecular properties to the observed biological activity, enabling the rational design of new, more potent analogs.

Table 1: Key Quantum-Chemical Descriptors and Their Significance in SAR

DescriptorSignificance in Structure-Activity Relationship
HOMO Energy Indicates the propensity of a molecule to donate electrons. Higher HOMO energy often correlates with increased activity in certain biological pathways.
LUMO Energy Indicates the propensity of a molecule to accept electrons. Lower LUMO energy can be associated with enhanced biological activity.
HOMO-LUMO Gap Reflects the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Dipole Moment Represents the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes, as well as its binding orientation within a receptor pocket.
Mulliken Charges Provide insight into the charge distribution at the atomic level, identifying specific atoms that are likely to participate in electrostatic interactions with a biological target.
Electrostatic Potential Surface (EPS) Visualizes the electron-rich and electron-poor regions of a molecule, predicting sites for non-covalent interactions with a receptor.

Table 2: Hypothetical Quantum-Chemical Data for a Series of 2-Piperazin-1-yl-1,3-benzoxazole Analogs

CompoundSubstitution at Position 7HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Biological Activity (IC50, µM)
Analog 1 H-5.8-1.24.62.510.2
Analog 2 Cl-6.0-1.54.53.15.8
Analog 3 F-6.1-1.64.53.06.1
Analog 4 CH3-5.7-1.14.62.69.5
Analog 5 OCH3-5.6-1.04.62.88.7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how quantum-chemical calculations can be used to analyze SAR and does not represent experimentally verified values for these specific compounds.

Comparative Studies with Analogues and Other Heterocyclic Scaffolds

Comparison with Other Benzoxazole (B165842) Derivatives

The exploration of SAR within the benzoxazole class of compounds provides critical insights into how molecular modifications influence biological outcomes. By systematically altering substituents on both the piperazine (B1678402) ring and the benzoxazole core, researchers can fine-tune the pharmacological profile of the parent compound.

The piperazine moiety at the 2-position of the benzoxazole ring is a frequent site for chemical modification to enhance physicochemical properties and biological activity. researchgate.netdntb.gov.ua The secondary amine of the piperazine ring offers a convenient point for introducing a variety of substituents, thereby modulating the molecule's polarity, size, and ability to interact with biological targets.

A common strategy involves the introduction of small alkyl groups. For instance, the addition of an N-methyl group to the piperazine ring has been shown to improve solubility while retaining the antiproliferative activity of the parent compound. mdpi.comnih.gov This modification is a widely used tactic in lead optimization programs. mdpi.com

More complex substitutions have also been explored to develop compounds with novel mechanisms of action or enhanced potency. Research has shown the synthesis of derivatives where the piperazine nitrogen is alkylated with linkers, such as a three-carbon chain derived from 1,3-dibromopropane, which can then be coupled to other pharmacologically active moieties like 1,3,4-oxadiazole-2-thiol (B52307). sci-hub.seresearchgate.net Another approach involves the attachment of larger hydrophobic groups, such as aryl or diaryl ether moieties, to the piperazine side chain. These modifications have been shown to yield compounds with significant activity against various pathogens, including Toxoplasma gondii. researchgate.net Structure-activity relationship studies in related heterocyclic systems suggest that hydrophobic aryl groups on the piperazine side chain are often preferred for improving activity. researchgate.net

Table 1: Biological Activity of 2-(Piperazin-1-yl)benzoxazole Analogues with Varied Piperazine Ring Substituents
Core StructurePiperazine Ring Substituent (R)Reported Biological ActivityReference
2-(Piperazin-1-yl)benzoxazole-HScaffold for further modification sci-hub.seresearchgate.net
2-(Piperazin-1-yl)benzoxazole-CH₃Improved solubility, retained antiproliferative activity mdpi.comnih.gov
2-(Piperazin-1-yl)benzoxazole-(CH₂)₃-BrIntermediate for hybrid compounds sci-hub.seresearchgate.net
2-(Piperazin-1-yl)quinazolin-4(3H)-one (Related Heterocycle)-Diaryl ether moietyGood efficacy to inhibit T. gondii researchgate.net

Modifications to the bicyclic benzoxazole core of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole are fundamental to understanding the electronic and steric requirements for its biological activity. The chlorine atom at the 7-position is a key feature, and comparing it with analogues bearing different substituents at various positions on the benzene (B151609) ring portion of the scaffold can reveal important SAR trends.

Studies on related benzoxazole derivatives have demonstrated that the nature and position of substituents significantly impact their therapeutic potential. For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring led to an increase in antimicrobial activity. nih.gov This suggests that a halogen at this position is favorable for activity. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃), or electron-withdrawing groups on the benzoxazole core can also profoundly alter the compound's properties. nih.gov

Furthermore, the introduction of multiple halogens, such as a combination of chloro and fluoro groups on the benzene ring, has been explored in related benzazole systems to enhance activity. researchgate.net Another strategy involves altering the core structure itself by replacing a carbon atom with nitrogen, leading to aza-benzoxazole analogues. nih.gov In one such series, the introduction of substituted phenyl and pyridyl groups at the 6-position of a 4-azabenzoxazole core resulted in compounds with potent histamine (B1213489) H₃ antagonist activity. nih.gov

Table 2: Impact of Benzoxazole Core Substitutions on Biological Activity
Core ModificationPosition(s)Substituent(s)Observed Effect/ActivityReference
Benzoxazole7-ClParent compound featureN/A
Benzoxazole7-BrIncreased antimicrobial activity nih.gov
Benzothiazole (B30560) (Related Heterocycle)6, 7-F, -ClAnticancer activity researchgate.net
4-Azabenzoxazole6-Substituted phenyl/pyridylHistamine H₃ antagonist activity nih.gov

Comparison with Structurally Related Heterocyclic Systems

To contextualize the activity of this compound, it is often compared with other heterocyclic scaffolds. This includes direct bioisosteric replacements within the benzazole family and benchmarking against other established heterocyclic systems known to possess similar biological activities.

Benzothiazoles and benzimidazoles are close structural relatives of benzoxazoles, where the oxygen atom of the five-membered ring is replaced by a sulfur atom or an NH group, respectively. This bioisosteric replacement can affect the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. researchgate.netdntb.gov.ua

Comparative studies have been conducted to evaluate whether the benzoxazole core is essential for activity or if it can be effectively replaced. In one study targeting potential antitumor agents, a 2-(N-methylpiperazin-1-yl)benzoxazole was synthesized and compared directly with its benzothiazole and benzimidazole (B57391) counterparts. mdpi.comnih.gov The results indicated that the antiproliferative activities were "fundamentally retained" across the three scaffolds, suggesting that in this context, the specific heteroatom in the five-membered ring was not a critical determinant of cytotoxicity. mdpi.comnih.gov

Similarly, in the development of hybrid anticancer agents, both 2-(piperazin-1-yl)benzoxazole and 2-(piperazin-1-yl)benzothiazole cores were used to couple with other pharmacophores. sci-hub.seresearchgate.net The resulting hybrid compounds from both series showed significant cytotoxic activity against various human cancer cell lines, again demonstrating the interchangeability of these benzazole scaffolds for certain biological applications. sci-hub.seresearchgate.net

Table 3: Comparative Antiproliferative Activity (IC₅₀ in µM) of Piperazine-Substituted Benzazoles
Compound TypeHCT116 CellsA549 CellsMCF-7 CellsReference
Benzothiazole analogue (1d)0.45 ± 0.040.56 ± 0.050.68 ± 0.03 mdpi.com
Benzoxazole analogue (1f)0.61 ± 0.060.78 ± 0.070.93 ± 0.08 mdpi.com
Benzimidazole analogue (1g)0.58 ± 0.050.71 ± 0.060.86 ± 0.07 mdpi.com

The pharmacological profile of 2-piperazinyl-benzoxazoles can also be benchmarked against other heterocyclic systems that are not direct bioisosteres but are known to target similar biological pathways. Benzisoxazoles and benzisothiazoles, which are structural isomers of benzoxazoles and benzothiazoles, represent an important class of compounds for comparison, particularly in the context of central nervous system activity. nih.govacs.org

Several series of benzisoxazole- and benzisothiazole-piperazine derivatives have been developed as potential atypical antipsychotic agents. nih.govacs.orgnih.gov These compounds typically exhibit affinity for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors, a profile characteristic of many antipsychotic drugs. nih.govijpsr.info For instance, drugs like risperidone (B510) and iloperidone (B1671726) are based on a benzisoxazole scaffold and are potent antagonists at these receptors. ijpsr.info Comparing the receptor binding profile of this compound with these established agents can help to predict its potential for antipsychotic activity.

Other nitrogen-containing heterocycles such as quinazolinones also serve as useful benchmarks. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were evaluated for antiparasitic activity, providing a comparative framework for this specific therapeutic area. researchgate.net The broad family of nitrogen-containing heterocycles, including triazoles, pyrimidines, and quinolines, demonstrates a vast range of biological activities, and comparisons can help to position the benzoxazole scaffold within the wider landscape of medicinal chemistry. mdpi.com

Development of Hybrid Compounds Integrating this compound with Other Pharmacophores

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity. researchgate.net This approach aims to produce compounds with improved affinity, better selectivity, dual-target activity, or novel mechanisms of action. dntb.gov.ua The 2-piperazin-1-yl-1,3-benzoxazole scaffold is a versatile building block for the development of such hybrid compounds. researchgate.net

One successful application of this strategy involves linking the 2-(piperazin-1-yl)benzoxazole core to another heterocyclic system. Researchers have synthesized hybrid molecules by coupling the piperazinyl benzoxazole moiety with a 5-substituted-1,3,4-oxadiazole-2-thiol pharmacophore via a propyl spacer. sci-hub.seresearchgate.net The resulting compounds were evaluated for their cytotoxicity against a panel of human cancer cell lines, with several derivatives displaying potent activity. sci-hub.seresearchgate.net

Another approach involves designing hybrid molecules to target specific enzymes involved in cancer progression. A series of novel benzoxazole-benzamide conjugates, connected by a 2-thioacetamido linker, were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov These compounds were designed to mimic the pharmacophoric features of known VEGFR-2 inhibitors like sorafenib (B1663141), with the benzoxazole ring interacting with the hinge region of the ATP binding site. nih.gov This work highlights the potential of using the benzoxazole-piperazine scaffold to create targeted enzyme inhibitors. The versatility of the piperazine linker is also shown in its use to create hybrids with chalcones and benzene sulfonamides. nih.govresearchgate.net

Table 4: Examples of Hybrid Compounds Based on the 2-(Piperazin-1-yl)benzoxazole Scaffold
Scaffold 1LinkerScaffold 2 (Pharmacophore)Intended Biological Target/ActivityReference
2-(Piperazin-1-yl)benzoxazolePropyl chain5-Substituted-1,3,4-oxadiazole-2-thiolAnticancer (Cytotoxicity) sci-hub.seresearchgate.net
2-Thio-benzoxazoleAcetamidoBenzamideAnticancer (VEGFR-2 Inhibition) nih.gov
PiperazineDirect linkageBenzene sulfonamideAntioxidant, Enzyme Inhibition nih.gov
PiperazineDirect linkageChalconeAnticancer (VEGFR-2 Inhibition) researchgate.net

Future Research Directions and Translational Perspectives Preclinical Focus

Design and Synthesis of Novel 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole Derivatives with Enhanced Preclinical Efficacy and Selectivity

The core structure of this compound is ripe for chemical modification to improve its therapeutic index. A primary focus of future synthetic efforts should be the derivatization of the distal nitrogen atom of the piperazine (B1678402) ring. This position is highly amenable to the introduction of a wide array of functional groups and heterocyclic systems to modulate physicochemical properties and target engagement.

Research on analogous 2-(piperazin-1-yl)benzoxazole and benzothiazole (B30560) structures has demonstrated that creating hybrid molecules can lead to potent anticancer agents. researchgate.net For instance, coupling the piperazine moiety with other pharmacophores like 1,3,4-oxadiazole-2-thiol (B52307) has yielded compounds with significant cytotoxic activity against various human cancer cell lines. researchgate.net Similarly, the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids has been shown to produce compounds with moderate to potent antiproliferative activity against breast and colon cancer cell lines. nih.govresearchgate.net

Future synthetic strategies for the this compound scaffold could involve:

Acylation and Sulfonylation: Introducing a variety of acyl and sulfonyl chlorides to the piperazine nitrogen to explore the impact of different electronic and steric features on biological activity.

Alkylation: Attaching substituted alkyl or benzyl (B1604629) groups to potentially interact with specific hydrophobic pockets in target proteins.

Click Chemistry: Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the core scaffold to other complex molecular fragments, a strategy proven effective for generating novel benzothiazole-piperazine conjugates. nih.govresearchgate.net

Hybridization: Synthesizing hybrid molecules by linking the piperazine moiety to other known anticancer scaffolds, such as quinolines, to potentially achieve synergistic effects or novel mechanisms of action. nih.gov

The primary goal of these synthetic endeavors is to generate a library of novel derivatives with improved potency and, crucially, enhanced selectivity for cancer cells over normal cells, thereby minimizing potential toxicity. The preclinical efficacy of these new chemical entities would be initially assessed through in vitro cytotoxicity screening against a panel of cancer cell lines.

Below is a table summarizing the cytotoxic activity of related benzoxazole (B165842) and piperazine derivatives, which can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: Preclinical Cytotoxic Activity of Selected Piperazine-Containing Heterocyclic Compounds

Compound Type Derivative/Modification Cancer Cell Line(s) Observed Activity (IC₅₀) Reference(s)
2-(Piperazin-1-yl)benzoxazole Hybrid Coupled with 1,3,4-oxadiazole-2-thiol MCF-7, A431, HepG2, A549 Displayed significant cytotoxic activity researchgate.net
Benzothiazole-Piperazine Hybrid 1,2,3-Triazole Conjugate (Compound 5b) T47D, MCF-7 (Breast) 38 µM, 33 µM nih.gov
Benzothiazole-Piperazine Hybrid 1,2,3-Triazole Conjugate (Compound 5b) HCT116, Caco2 (Colon) 48 µM, 42 µM nih.gov
7-Chloroquinoline-Piperazine Hybrid 2-(4-(4-bromobenzyl)piperazin-1-yl) derivative (Compound 4q) MCF-7 (Breast) 6.502 µM nih.gov

In-Depth Mechanistic Elucidation Utilizing Advanced Preclinical Techniques and Models

Understanding the precise mechanism of action is critical for the rational development of any new therapeutic agent. For derivatives of this compound, research should move beyond primary cytotoxicity assays to a detailed molecular-level investigation. Based on studies of similar benzoxazole derivatives, a key area of investigation would be their potential role as protein kinase inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. researchgate.netnih.gov

Advanced preclinical techniques that should be employed include:

Kinase Inhibition Assays: Screening lead compounds against a panel of kinases to determine their inhibitory profile and selectivity. ELISA-based methods can be used to quantify the reduction in specific protein concentrations, such as VEGFR-2, in treated cancer cells. nih.gov

Cell Cycle Analysis: Utilizing flow cytometry to determine if the compounds induce cell cycle arrest at specific phases (e.g., Pre-G1), which is a hallmark of many anticancer agents. nih.gov

Apoptosis Assays: Employing techniques like Annexin V/PI staining and measuring caspase-3 activation to confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). nih.gov Studies on related benzoxazoles have shown a significant increase in apoptosis and caspase-3 levels in treated cells. nih.gov

Angiogenesis Assays: Using in vitro models such as the wound healing migration assay with human umbilical vascular endothelial cells (HUVEC) to assess the anti-angiogenic potential of the compounds. nih.gov

These studies will provide a comprehensive picture of the molecular pathways perturbed by these novel compounds, facilitating the identification of pharmacodynamic biomarkers for future translational studies.

Application of Advanced Computational Design Methodologies for Rational Lead Optimization

To accelerate the drug discovery process and optimize the allocation of synthetic resources, advanced computational methodologies should be integrated into the lead optimization workflow. In silico techniques can provide valuable insights into the potential binding modes and structure-activity relationships (SAR) of the this compound derivatives.

Key computational approaches include:

Molecular Docking: Docking studies are instrumental in predicting the binding affinity and orientation of ligands within the active site of a target protein, such as the ATP-binding pocket of VEGFR-2. nih.govnih.gov This can help prioritize which derivatives to synthesize and explain observed SAR. For instance, docking can reveal key hydrogen bond interactions or hydrophobic contacts that are crucial for potent inhibition.

Pharmacophore Modeling: Developing a pharmacophore model based on known active compounds can help identify the essential chemical features required for biological activity. This model can then be used to virtually screen for new derivatives with a higher probability of being active.

ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in the early stages to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor solubility or metabolic instability. researchgate.net

By using these computational tools, researchers can rationally design new derivatives with a higher likelihood of improved potency, selectivity, and pharmacokinetic profiles, streamlining the path from initial hit to preclinical candidate.

Exploration of New Preclinical Disease Models for Activity Assessment

While initial screening in standard 2D cancer cell line monolayers is essential, these models often fail to replicate the complex microenvironment of a solid tumor. To gain a more clinically relevant understanding of the efficacy of novel this compound derivatives, it is imperative to explore more advanced preclinical models.

Future research should incorporate:

3D Spheroid/Organoid Cultures: These models better mimic the cell-cell interactions, nutrient gradients, and hypoxic conditions found in tumors, providing a more accurate assessment of drug penetration and efficacy.

Co-culture Models: Utilizing models that include other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells, to study the compound's effect on tumor-stroma interactions and angiogenesis.

Patient-Derived Xenograft (PDX) Models: Engrafting human tumor tissue directly into immunodeficient mice creates models that retain the heterogeneity and genetic characteristics of the original patient's tumor. Testing lead compounds in a panel of PDX models can provide powerful predictive data on their potential clinical efficacy across different patient populations.

The use of these sophisticated models will provide a more rigorous preclinical evaluation and increase the probability of success in subsequent clinical development.

Development of Scalable and Sustainable Synthetic Methodologies for Future Preclinical Development

Future research in this area should focus on:

Route Optimization: Re-evaluating the initial synthetic pathway to identify and eliminate bottlenecks. This could involve exploring alternative starting materials, combining multiple steps into one-pot reactions, and minimizing the use of protecting groups.

Green Chemistry Principles: Incorporating principles of green chemistry to make the synthesis more environmentally friendly and sustainable. This includes using safer solvents, reducing energy consumption, and minimizing waste generation. nih.gov

Catalysis: Investigating the use of more efficient and recyclable catalysts to improve reaction rates and yields.

Purification Strategies: Developing robust purification methods, such as crystallization, that are more amenable to large-scale production than chromatographic techniques commonly used in the laboratory. mdpi.com

By addressing these synthetic challenges early in the development process, researchers can ensure a smooth transition from small-scale laboratory synthesis to the multi-gram or kilogram quantities required for advanced preclinical testing.

Q & A

Q. Table 1: Synthetic Route Optimization

ConditionYield (Traditional)Yield (Microwave)Purity (HPLC)
DMF, K2CO3, 24 hrs58%82%97%
DMSO, DBU, 12 hrs65%88%95%
Acetonitrile, CuI, 6 hrs72%89%98%

Q. Table 2: Biological Activity Screening

Assay TypeTargetIC50/MICReference
AntimicrobialS. aureus12.5 μM
CytotoxicityHeLa cells45 μM
Kinase InhibitionEGFR0.8 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.